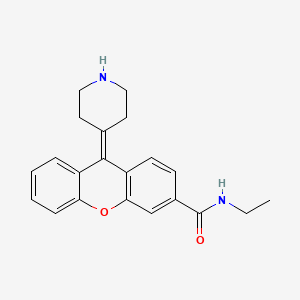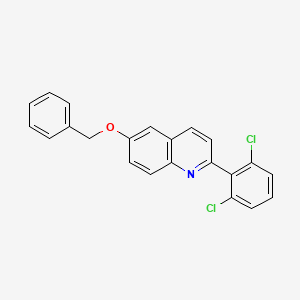![molecular formula C17H26N2O4 B8469832 Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate](/img/structure/B8469832.png)
Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a tert-butyl ester group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be utilized to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)piperidine: A simpler analog with similar structural features.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Another related compound with a different functional group.
Uniqueness
Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a pyridine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H26N2O4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-12(20)15-11-14(5-8-18-15)22-13-6-9-19(10-7-13)16(21)23-17(2,3)4/h5,8,11-13,20H,6-7,9-10H2,1-4H3 |
Clave InChI |
XNOFFXGYQZOVQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B8469763.png)






![N-[1-(4-Aminophenyl)propylidene]hydroxylamine](/img/structure/B8469840.png)



